Cas no 2229548-59-6 (tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate
- tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate
- 2229548-59-6
- EN300-1884879
-
- インチ: 1S/C15H22ClFN2O3/c1-15(2,3)22-14(20)19-9(8-18)7-10-12(21-4)6-5-11(17)13(10)16/h5-6,9H,7-8,18H2,1-4H3,(H,19,20)
- InChIKey: BDTNXGZJTJHCQQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1CC(CN)NC(=O)OC(C)(C)C)OC)F
計算された属性
- 精确分子量: 332.1302984g/mol
- 同位素质量: 332.1302984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 365
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884879-0.5g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1884879-5.0g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1884879-0.05g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1884879-0.25g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1884879-2.5g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1884879-0.1g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1884879-10.0g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1884879-5g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1884879-1.0g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1884879-10g |
tert-butyl N-[1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-yl]carbamate |
2229548-59-6 | 10g |
$5590.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Back matter
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamateに関する追加情報
tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate, identified by the CAS number NO2229548-59-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in medicine as active pharmaceutical ingredients (APIs). The structure of this molecule is characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a substituted phenyl ring. The phenyl ring carries multiple substituents, including chlorine, fluorine, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the tert-butyl group enhances the stability of the molecule, while the carbamate functional group provides versatility in terms of reactivity and bioavailability. The substituted phenyl ring, with its chlorine, fluorine, and methoxy substituents, imparts specific electronic and steric effects that can be exploited in designing bioactive molecules. For instance, the methoxy group can act as a directing group in aromatic substitution reactions, while the chlorine and fluorine atoms can influence the molecule's lipophilicity and metabolic stability.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and functional group transformations. The starting materials typically include aromatic alcohols or phenol derivatives, which are subjected to chlorination or fluorination followed by methylation to introduce the methoxy group. The carbamate functionality is introduced through reaction with tert-butyl isocyanate or its equivalents under controlled conditions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
The application of this compound is diverse. In agriculture, it has been studied for its potential as a herbicide or fungicide due to its ability to inhibit key enzymes involved in plant growth. In the pharmaceutical industry, it has shown promise as a precursor for bioactive molecules targeting various disease states. For example, recent research has explored its role in modulating enzyme activity related to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) drug development.
In addition to its direct applications, this compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization by introducing additional substituents or modifying existing groups to tailor its properties for specific uses. For instance, substitution of the tert-butyl group with other alkyl or aryl groups can alter the molecule's solubility and pharmacokinetic profile. Similarly, modifying the substituents on the phenyl ring can enhance or reduce its bioactivity depending on the desired outcome.
The safety and environmental impact of this compound are also areas of active research. Given its potential use in agrochemicals and pharmaceuticals, understanding its toxicity profile and biodegradability is essential. Studies have shown that while it exhibits moderate toxicity towards non-target organisms, its environmental persistence is relatively low due to rapid microbial degradation under aerobic conditions. However, further investigations are needed to fully assess its long-term ecological effects.
In conclusion, tert-butyl N-1-amino-3-(2-chloro-3-fluoro-6-methoxyphenyl)propan-2-ylcarbamate represents a versatile and promising compound with applications spanning multiple industries. Its unique structure enables a wide range of chemical transformations and biological activities, making it a valuable tool in modern organic synthesis and drug discovery. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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